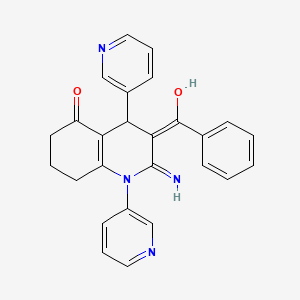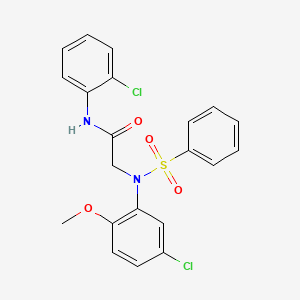
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone, also known as DBT or Dibenzoylthiamine, is a synthetic derivative of thiamine that has been used in scientific research for its biochemical and physiological effects. This compound has been synthesized through various methods and has been investigated for its mechanism of action and potential therapeutic applications.
Wirkmechanismus
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is a thiamine derivative that can cross the blood-brain barrier and enter the brain. It has been shown to inhibit the formation of amyloid-beta plaques and decrease oxidative stress, which are both implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has been shown to increase the activity of enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which can improve mitochondrial function and energy production. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has advantages in that it is a synthetic compound that can be easily synthesized and purified. It also has a high potency and can be effective at low concentrations. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
Future research directions for 2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone could include investigating its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. It could also be investigated for its potential use in combination therapy with other neuroprotective agents. Further studies could also investigate the pharmacokinetics and pharmacodynamics of 2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone to optimize its therapeutic potential.
Synthesemethoden
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone can be synthesized through the condensation of thiamine with benzoyl chloride in the presence of a base, followed by cyclization with pyridine and reduction with sodium borohydride. This method has been optimized to yield high purity and high yield of 2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1,4-di-3-pyridinyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has been investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1,4-dipyridin-3-yl-4,6,7,8-tetrahydroquinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c27-26-24(25(32)17-7-2-1-3-8-17)22(18-9-5-13-28-15-18)23-20(11-4-12-21(23)31)30(26)19-10-6-14-29-16-19/h1-3,5-10,13-16,22,27,32H,4,11-12H2/b25-24+,27-26? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQNKCJLFMZDQU-PYNDXIEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CN=CC=C4)C5=CN=CC=C5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CN=CC=C4)C5=CN=CC=C5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1,4-dipyridin-3-yl-4,6,7,8-tetrahydroquinolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)
![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6005026.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{[(2-phenylethyl)amino]methylene}cyclohexanecarboxylate](/img/structure/B6005041.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B6005046.png)
![methyl N-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}methioninate](/img/structure/B6005052.png)

![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B6005062.png)
![2-ethyl-1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6005065.png)
![N-(3-chloro-2-methylphenyl)-N'-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6005068.png)
![2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6005071.png)